molecular formula C22H28NNaO8 B12426561 (R)-Propranolol beta-D-glucuronide-d7 (sodium)

(R)-Propranolol beta-D-glucuronide-d7 (sodium)

Cat. No.: B12426561
M. Wt: 464.5 g/mol
InChI Key: OSKYDLRSXKTYLZ-ALLDJDOJSA-M
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Description

®-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is the enantiomer of propranolol, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is less active than the (S)-enantiomer in terms of beta-blocking activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Propranolol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-naphthol.

    Alkylation: 1-naphthol is alkylated with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene.

    Ring Opening: The epoxide ring is opened using isopropylamine to yield 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.

    Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of ®-Propranolol often involves similar synthetic routes but on a larger scale. The resolution step is crucial and is typically achieved using high-performance liquid chromatography (HPLC) or other chiral separation techniques to ensure the purity of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Propranolol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: The major products include naphthoxyacetic acid derivatives.

    Reduction: Reduced forms of the secondary amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Propranolol has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of other compounds.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety, and migraine.

    Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

®-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-Propranolol: The more active enantiomer in terms of beta-blocking activity.

    Atenolol: Another beta-blocker with selective beta-1 adrenergic receptor antagonism.

    Metoprolol: Similar to atenolol but with different pharmacokinetic properties.

Uniqueness

®-Propranolol is unique due to its non-selective beta-blocking activity, affecting both beta-1 and beta-2 receptors. This broad spectrum of activity makes it useful in treating a variety of cardiovascular conditions, although it may also lead to more side effects compared to selective beta-blockers.

Properties

Molecular Formula

C22H28NNaO8

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1/i1D3,2D3,12D;

InChI Key

OSKYDLRSXKTYLZ-ALLDJDOJSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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